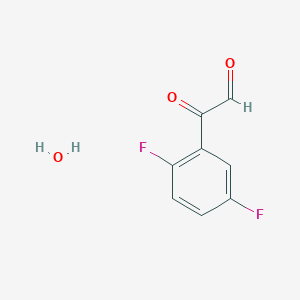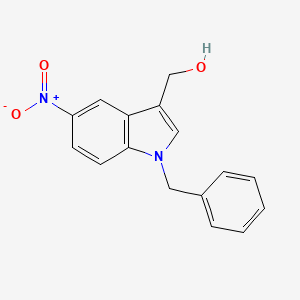
Hidrato de 2,5-difluorofenilglioxal
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 2,5-Difluorophenylglyoxal hydrate is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. It has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. The compound has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Difluorophenylglyoxal hydrate has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Difluorophenylglyoxal hydrate in lab experiments is its excellent fluorescent properties, which make it an attractive candidate for imaging studies. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to its use. For example, the compound can be toxic at high concentrations, and its effects on biological systems are not fully understood.
Direcciones Futuras
There are many potential future directions for research on 2,5-Difluorophenylglyoxal hydrate. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also investigating its potential use in the development of new materials, such as sensors and biomaterials. In addition, there is ongoing research into the compound's biological effects, including its potential use in the treatment of neurodegenerative diseases and cancer.
Conclusion:
In conclusion, 2,5-Difluorophenylglyoxal hydrate is a promising compound with potential applications in various fields. Its unique properties, including its excellent fluorescent properties and antioxidant activity, make it an attractive candidate for research. While there are still many unanswered questions about its mechanism of action and effects on biological systems, ongoing research is likely to uncover new applications and insights into this compound.
Aplicaciones Científicas De Investigación
Pruebas farmacéuticas
Hidrato de 2,5-difluorofenilglioxal: se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad para garantizar resultados precisos .
Síntesis de derivados biológicamente activos
Este compuesto se utiliza en la síntesis de derivados biológicamente activos de 1,2,4-triazina, que son importantes en varios campos de la química medicinal .
Intermediario para productos farmacéuticos
También sirve como intermedio en la producción de productos farmacéuticos .
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Difluorophenylglyoxal hydrate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
2-(2,5-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKFNALEOOACFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C=O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382542 | |
| Record name | 2,5-Difluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81593-28-4 | |
| Record name | 2,5-Difluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)

![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)


![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)


![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)
![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)

![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)